![molecular formula C12H14O2 B027293 Ethyl 2-phenylcyclopropanecarboxylate CAS No. 97-71-2](/img/structure/B27293.png)
Ethyl 2-phenylcyclopropanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-phenylcyclopropanecarboxylate and related compounds often involves complex ligand reactions, as demonstrated in studies like the intermolecular Pauson-Khand reactions of ethyl trans-2-phenylethynylcyclopropanecarboxylate. These reactions result in ester and metal carbene functionalized compounds, showcasing the compound's versatility in synthesis applications (Kretschik, Dötz, & Nieger, 1997).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various analytical techniques, including X-ray structure analysis. This analysis provides insights into the stereochemistry and molecular conformation of these compounds, which is crucial for understanding their reactivity and physical properties (Kretschik, Dötz, & Nieger, 1997).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidative scission and enzymatic polymerization. For example, the reaction with RuO4 leads to oxidative ring opening, highlighting the compound's reactivity towards oxidative agents (Graziano, Lasalvia, Piccialli, & Sica, 1996). Furthermore, enzymatically catalyzed oxidative polymerization demonstrates the compound's utility in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).
Physical Properties Analysis
The physical properties of this compound, such as melting and boiling points, solubility, and crystalline structure, are determined through methods like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and single-crystal X-ray diffraction. These analyses contribute to a comprehensive understanding of the compound's behavior under various conditions (Sapnakumari et al., 2014).
Scientific Research Applications
Synthesis of Halogenated Compounds : It can be used to produce 1-ethyl-4-methyl 2-halobutanedioates and 3-formyl-2-haloesters (Piccialli, Graziano, Iesce, & Cermola, 2002).
Inhibitor of Enzymes : It is an effective inhibitor of cytosolic carbonic anhydrase I and II enzymes and acetylcholinesterase enzymes, which have implications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Synthesis of Carboxylic Acid Derivatives : It is used in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives (Takahashi, Suzuki, & Kata, 1985).
Intermolecular Pauson-Khand Reactions : It's used in these reactions to produce ester and metal carbene functionalized exo-tricyclodecenones (Kretschik, Dötz, & Nieger, 1997).
Catalyst in Enantioselective Cyclopropanation : It acts as a catalyst in the cyclopropanation of styrene with ethyl diazoacetate (Brunner, Kluschanzoff, & Wutz, 2010).
Formation of Cyclopropane Derivatives : It is utilized in the Blaise rearrangement for the formation of these derivatives (Abe & Suehiro, 1982).
Blood Glucose Lowering Activity : One of its derivatives exhibits significant activity in lowering blood glucose (Eistetter & Wolf, 1982).
Antibacterial and Antifungal Properties : Ethyl 2-phenylcyclopropanecarboxylates show excellent antibacterial activity, remarkable antifungal properties, and profound antioxidant potential (Raghavendra et al., 2016).
Enzymatically Catalyzed Oxidative Polymerization : It has been oligomerized using horseradish peroxidase as a catalyst in a phosphate buffer at room temperature (Pang, Ritter, & Tabatabai, 2003).
Mechanism of Action
Mode of Action
Ethyl 2-phenylcyclopropanecarboxylate is involved in the Ru(salen)-mediated cyclopropanation reaction of styrene with ethyl diazoacetate (EDA). The reaction mechanism involves the formation of carbene species and a cyclopropanation step . The C−H group of the catalyst plays a key role in enantioselectivity .
Biochemical Pathways
It is involved in the cyclopropanation reaction, which is a common method for synthesizing cyclopropanes . Cyclopropanes are found in many natural products and bioactive compounds .
Result of Action
It is known that cyclopropane-containing compounds can undergo a wide array of synthetically useful transformations, making them versatile building blocks in organic synthesis .
properties
IUPAC Name |
ethyl 2-phenylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914228 | |
Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97-71-2 | |
Record name | 97-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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